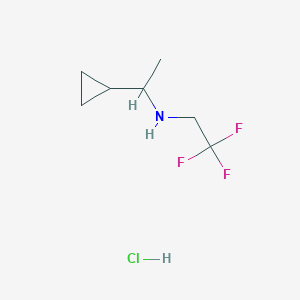
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl. It is a derivative of amine where the amine group is bonded to a cyclopropylethyl group and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclopropylethylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
相似化合物的比较
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride can be compared with other similar compounds, such as:
N-ethyl-N-(2,2,2-trifluoroethyl)amine
N-(1-methylpropyl)-N-(2,2,2-trifluoroethyl)amine
N-(1-ethylpropyl)-N-(2,2,2-trifluoroethyl)amine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its cyclopropylethyl group, which imparts distinct reactivity and biological activity compared to its analogs.
生物活性
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a compound of growing interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C7H12F3N·HCl
- Molecular Weight : 167.17 g/mol
- CAS Number : 753-90-2
Structure-Activity Relationship (SAR)
The biological activity of amines is often influenced by their structural components. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.
Key Findings from SAR Studies
- Trifluoromethyl Group : The presence of the trifluoromethyl group increases the electron-withdrawing capacity, which may enhance binding affinity to certain receptors.
- Cyclopropyl Substitution : Cyclopropyl groups can introduce unique steric and electronic effects that influence the pharmacokinetic properties of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiparasitic Activity
In studies focused on antiparasitic compounds, derivatives of trifluoroethylamines have shown promising results against Plasmodium falciparum, the causative agent of malaria. Compounds similar to (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine were evaluated for their potency and metabolic stability, revealing that modifications in the side chains significantly impacted their effectiveness against parasites .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Trifluoromethylated amines are noted for their ability to interact with enzyme active sites due to their unique electronic properties. This interaction can lead to altered enzyme kinetics, making them valuable in drug design .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antimalarial Properties :
- Enantioselective Reactions :
Summary of Biological Activities
属性
IUPAC Name |
N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5(6-2-3-6)11-4-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLJEGVMBCEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














